molecular formula C10H9ClO B1294215 trans-2-Phenylcyclopropanecarbonyl chloride CAS No. 939-87-7

trans-2-Phenylcyclopropanecarbonyl chloride

Cat. No.: B1294215
CAS No.: 939-87-7
M. Wt: 180.63 g/mol
InChI Key: SODZBMGDYKEZJG-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-2-Phenylcyclopropanecarbonyl chloride: is an organic compound with the molecular formula C10H9ClO. It is a derivative of cyclopropane, featuring a phenyl group and a carbonyl chloride functional group. This compound is known for its unique structure, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclopropanation Reaction: The synthesis of trans-2-Phenylcyclopropanecarbonyl chloride typically involves the cyclopropanation of styrene derivatives. This can be achieved using diazo compounds in the presence of transition metal catalysts such as rhodium or copper.

    Chlorination: The resulting cyclopropane derivative is then subjected to chlorination using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) to introduce the carbonyl chloride group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: trans-2-Phenylcyclopropanecarbonyl chloride undergoes nucleophilic substitution reactions, where the chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol or amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation of this compound can yield carboxylic acids or ketones, depending on the oxidizing agent used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like ammonia (NH3), ethanol (C2H5OH), or thiols (RSH) in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed:

    Substitution: Amines, alcohols, or thioethers.

    Reduction: Alcohols or amines.

    Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: trans-2-Phenylcyclopropanecarbonyl chloride is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Bioconjugation: The compound is employed in bioconjugation techniques to link biomolecules for studying biological processes.

Medicine:

    Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.

Industry:

    Polymer Chemistry: this compound is used in the production of specialty polymers with unique properties.

Mechanism of Action

The mechanism of action of trans-2-Phenylcyclopropanecarbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing the compound to participate in various chemical transformations. The phenyl group stabilizes the cyclopropane ring, enhancing its reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

    Cyclopropanecarbonyl chloride: Lacks the phenyl group, resulting in different reactivity and applications.

    Phenylacetyl chloride: Contains a phenyl group but lacks the cyclopropane ring, leading to distinct chemical properties.

    trans-2-Phenylcyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.

Uniqueness: trans-2-Phenylcyclopropanecarbonyl chloride is unique due to the combination of the cyclopropane ring and the phenyl group, which imparts specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and various scientific research applications.

Properties

IUPAC Name

(1R,2R)-2-phenylcyclopropane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODZBMGDYKEZJG-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001246007
Record name trans-2-Phenyl-1-cyclopropanecarbonyl chloride
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Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939-87-7
Record name trans-2-Phenyl-1-cyclopropanecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanecarbonyl chloride, 2-phenyl-, (E)-
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Record name 939-87-7
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Record name trans-2-Phenyl-1-cyclopropanecarbonyl chloride
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Record name trans-2-phenylcyclopropanecarbonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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